molecular formula C12H17NO3 B7874304 2-Amino-3-[3-(propan-2-yloxy)phenyl]propanoic acid

2-Amino-3-[3-(propan-2-yloxy)phenyl]propanoic acid

Cat. No.: B7874304
M. Wt: 223.27 g/mol
InChI Key: OGVJNFBKHQKRRX-UHFFFAOYSA-N
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Description

2-Amino-3-[3-(propan-2-yloxy)phenyl]propanoic acid is an organic compound that belongs to the class of amino acids This compound features a phenyl ring substituted with a propan-2-yloxy group and an amino group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[3-(propan-2-yloxy)phenyl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(propan-2-yloxy)benzaldehyde and glycine.

    Formation of Schiff Base: The aldehyde group of 3-(propan-2-yloxy)benzaldehyde reacts with the amino group of glycine to form a Schiff base under acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Hydrolysis: The final step involves hydrolysis of the amine to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[3-(propan-2-yloxy)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-Amino-3-[3-(propan-2-yloxy)phenyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-[3-(propan-2-yloxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups allow it to participate in hydrogen bonding and ionic interactions, which can influence enzyme activity and receptor binding. The propan-2-yloxy group may also contribute to its lipophilicity, affecting its distribution and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(2-chlorophenyl)propanoic acid: A similar amino acid derivative with a chlorophenyl group instead of a propan-2-yloxy group.

    2-Amino-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxy group on the phenyl ring, leading to different chemical properties and reactivity.

Uniqueness

2-Amino-3-[3-(propan-2-yloxy)phenyl]propanoic acid is unique due to the presence of the propan-2-yloxy group, which imparts distinct steric and electronic effects. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-3-(3-propan-2-yloxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8(2)16-10-5-3-4-9(6-10)7-11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVJNFBKHQKRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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